molecular formula C11H15N3O7 B12842615 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(methoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(methoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide

Cat. No.: B12842615
M. Wt: 301.25 g/mol
InChI Key: KSEIVIRALMLQNU-DAGMQNCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 5-Carbamoylmethyluridine can be achieved through various routes. One common method involves the modification of uridine at the wobble position of tRNA. In eukaryotes, this modification is facilitated by specific enzymes such as Trm9 and ALKBH8 . Industrial production methods typically involve the use of 5-hydroxyuridine and (triphenylphosphoranylidene)acetamide as starting materials .

Chemical Reactions Analysis

5-Carbamoylmethyluridine undergoes several types of chemical reactions, including substitution and methylation. Common reagents used in these reactions include methylating agents and various enzymes. For instance, the Trm9 and Trm112 proteins are required for the methyl esterification of modified uridine nucleosides . The major products formed from these reactions include 5-methoxycarbonylmethyluridine and 5-methoxycarbonylmethyl-2-thiouridine .

Scientific Research Applications

5-Carbamoylmethyluridine has several scientific research applications. In chemistry, it is used to study the modification of nucleosides and their impact on genetic translation. In biology, it is crucial for understanding the role of tRNA modifications in protein synthesis Additionally, it is used in industrial processes involving the synthesis of modified nucleosides .

Mechanism of Action

The mechanism of action of 5-Carbamoylmethyluridine involves its incorporation into tRNA, where it plays a role in the accurate decoding of mRNA during protein synthesis. The modification at the wobble position of tRNA enhances the stability and efficiency of codon-anticodon interactions . The molecular targets involved include the enzymes Trm9 and ALKBH8, which facilitate the modification process .

Properties

Molecular Formula

C11H15N3O7

Molecular Weight

301.25 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(methoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide

InChI

InChI=1S/C11H15N3O7/c1-20-3-5-6(15)7(16)10(21-5)14-2-4(8(12)17)9(18)13-11(14)19/h2,5-7,10,15-16H,3H2,1H3,(H2,12,17)(H,13,18,19)/t5-,6-,7-,10-/m1/s1

InChI Key

KSEIVIRALMLQNU-DAGMQNCNSA-N

Isomeric SMILES

COC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)C(=O)N)O)O

Canonical SMILES

COCC1C(C(C(O1)N2C=C(C(=O)NC2=O)C(=O)N)O)O

Origin of Product

United States

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